molecular formula C7H7AsNa2O3 B12658084 Disodium p-tolylarsonate CAS No. 94313-58-3

Disodium p-tolylarsonate

Cat. No.: B12658084
CAS No.: 94313-58-3
M. Wt: 260.03 g/mol
InChI Key: PHPFBGWPXWZIEQ-UHFFFAOYSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium p-tolylarsonate can be synthesized through the reaction of p-toluidine with arsenic acid, followed by neutralization with sodium hydroxide. The general reaction scheme is as follows:

    Reaction of p-toluidine with arsenic acid: [ \text{C}_7\text{H}_9\text{N} + \text{H}_3\text{AsO}_4 \rightarrow \text{C}_7\text{H}_9\text{AsO}_3 + \text{NH}_3 ]

    Neutralization with sodium hydroxide: [ \text{C}_7\text{H}_9\text{AsO}_3 + 2\text{NaOH} \rightarrow \text{C}_7\text{H}_7\text{AsNa}_2\text{O}_3 + 2\text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Disodium p-tolylarsonate undergoes various chemical reactions, including:

    Oxidation: The arsenic atom can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form different arsenic-containing species.

    Substitution: The tolyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Higher oxidation state arsenic compounds.

    Reduction: Reduced arsenic species.

    Substitution: A variety of substituted arsonate compounds.

Scientific Research Applications

Disodium p-tolylarsonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of disodium p-tolylarsonate involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is the basis for its potential therapeutic effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Disodium methylarsonate: Similar structure but with a methyl group instead of a tolyl group.

    Disodium phenylarsenate: Contains a phenyl group instead of a tolyl group.

    Disodium arsanilate: Contains an aniline group instead of a tolyl group.

Uniqueness

Disodium p-tolylarsonate is unique due to the presence of the tolyl group, which imparts distinct chemical properties and reactivity compared to other organoarsenic compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

94313-58-3

Molecular Formula

C7H7AsNa2O3

Molecular Weight

260.03 g/mol

IUPAC Name

disodium;(4-methylphenyl)-dioxido-oxo-λ5-arsane

InChI

InChI=1S/C7H9AsO3.2Na/c1-6-2-4-7(5-3-6)8(9,10)11;;/h2-5H,1H3,(H2,9,10,11);;/q;2*+1/p-2

InChI Key

PHPFBGWPXWZIEQ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)[As](=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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